molecular formula C15H14ClNO5S B2918786 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 438031-87-9

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B2918786
CAS RN: 438031-87-9
M. Wt: 355.79
InChI Key: CEXKOJCWOWNCGM-UHFFFAOYSA-N
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Description

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is an organic compound . It is a derivative of benzoic acid and is used in the synthesis of the drug bumetanide .


Synthesis Analysis

The synthesis of 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid involves several steps. It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives . The exact synthesis process may vary depending on the specific requirements and conditions.


Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is complex, with a molecular weight of 355.8 . It includes a benzoic acid group, a sulfamoyl group, and an ethoxyphenyl group .


Chemical Reactions Analysis

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a crosslinking reagent used widely in organic synthesis . It can participate in various chemical reactions, depending on the conditions and reactants involved.


Physical And Chemical Properties Analysis

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility may vary and are not provided in the search results.

Scientific Research Applications

Transformation Mechanism in Disinfection

In environmental studies, researchers have explored the transformation mechanisms of UV-filters like benzophenone-4 (BP-4), which shares a structural resemblance with 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, in chlorine-promoted disinfection processes. The study revealed the formation of chlorinated analogs, phenyl ester derivatives, and other by-products through various transformation routes including chlorine substitution and Baeyer-Villiger-Type oxidation, indicating potential environmental impacts and transformation pathways in water treatment systems (Xiao et al., 2013).

Recyclable Hypervalent Iodine Reagents

In organic synthesis, 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This study showcases the utility of similar benzoic acid derivatives in facilitating efficient and eco-friendly chemical transformations (Yusubov et al., 2004).

Toxicity Assessment of Benzoic Acid Derivatives

A toxicity assessment of various benzoic acid derivatives, including 4-chlorobenzoic acid, was conducted to understand their toxic properties upon intragastric intake. This research contributes to the safety evaluation of chemical compounds in biological systems, highlighting the potential toxic effects on the hepatorenal system (Gorokhova et al., 2020).

Hydrolysis Mechanism of Sulfonylurea Herbicides

A study on the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, provides insight into microbial degradation pathways of sulfonylurea compounds. This research is crucial for understanding how chemical compounds similar to 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid are broken down in the environment, offering potential strategies for pollution remediation (Li et al., 2016).

Safety and Hazards

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-2-22-12-6-4-11(5-7-12)17-23(20,21)14-9-10(15(18)19)3-8-13(14)16/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKOJCWOWNCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

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